molecular formula C9H12O4 B191101 2,3-Dimethoxy-5-methylhydroquinone CAS No. 3066-90-8

2,3-Dimethoxy-5-methylhydroquinone

Cat. No.: B191101
CAS No.: 3066-90-8
M. Wt: 184.19 g/mol
InChI Key: DSBZYDDWLLIJJS-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methylhydroquinone is an organic compound belonging to the class of hydroquinones. It is characterized by the presence of two methoxy groups and one methyl group attached to a hydroquinone core. This compound is known for its role in various chemical and biological processes, including its presence in the defensive secretions of certain millipedes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylhydroquinone typically involves the methylation of hydroquinone derivatives. One common method includes the methylation of 2,3-dimethoxyhydroquinone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-5-methylhydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: Methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxy-5-methylhydroquinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its role in the defensive mechanisms of certain millipedes.

    Medicine: Potential antioxidant properties make it a candidate for research in oxidative stress-related diseases.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methylhydroquinone
  • 2,3-Dimethoxyhydroquinone
  • 2-Methoxy-3-methylhydroquinone

Comparison: 2,3-Dimethoxy-5-methylhydroquinone is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and interaction profiles with biological targets .

Properties

IUPAC Name

2,3-dimethoxy-5-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBZYDDWLLIJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457910
Record name 2,3-dimethoxy-5-methylhydroquinone
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-90-8
Record name 2,3-Dimethoxy-5-methyl-1,4-benzenediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,3-dimethoxy-5-methyl-
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Record name 2,3-dimethoxy-5-methylhydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxy-5-methylhydroquinone
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Record name 2,3-DIMETHOXY-5-METHYL-1,4-BENZENEDIOL
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Synthesis routes and methods I

Procedure details

In 28 ml of ethanol was dissolved 1.82 g (10 mmol.) of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. To the solution was portionwise added at room temperature 240 mg (6.3 mmol.) of sodium borohydride. The mixture was stirred for 15 min. The mixture was then made acidic by addition of 3-N hydrochloric acid. To the mixture were added 50 ml of water and 100 ml of ether for performing extraction. The ether portion was washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and placed under reduced pressure to distill off the solvent to give 1.72 g of 2,3-dimethoxy-5-methylhydroquinone as a yellow oil, yield 93.5%. To the resulting oil were added 1.65 g (9.3 mmol.) of methyl 1-piperazinecarbodithioate and 280 mg (9.3 mmol.) of paraformaldehyde. The mixture was added to 17 ml of chloroform, and the resulting mixture was refluxed under heating for 6 hours. To the heated mixture was added water. The aqueous mixture was then extracted with chloroform. The chloroform extract was washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and placed under reduced pressure to distill off the solvent. The residue was dissolved in 10 ml of ethanol. Insolubles were removed by filtration. The filtrate was placed under reduced pressure to distill off ethanol. The residue was then purified by means of silica gel column, to give 1.1 g of a pale yellow oil, yield 31.8%. The oil was crystallized from ethanol. The crystals were collected by filtration to give 790 mg of the desired compound as a yellow crystalline product, m.p. 135°-136° C.
Quantity
240 mg
Type
reactant
Reaction Step One
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1.82 g
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium dithionite (95.4 g, 0.548 mols) in water (330 ml) was added to a solution of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (50 g, 0.274 mols) in diethyl ether (330 ml), and shaken for 15 minutes. The ether layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated in vacuo. The resulting crystals were washed with hexane to obtain 2,3-dimethoxy-5-methyl-1,4-hydroquinone (46.1 g).
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 2
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 3
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 4
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 5
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 6
2,3-Dimethoxy-5-methylhydroquinone

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